Ethyl 3-(m-aminophenyl)propionate
Overview
Description
Ethyl 3-(m-aminophenyl)propionate is a chemical compound with the molecular formula C11H15NO2 . It is also known by its synonyms: ethyl 3-(3-aminophenyl)propanoate .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(m-aminophenyl)propionate includes a total of 29 bonds. There are 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 primary amine (aromatic) .
Scientific Research Applications
1. Application in Polymer Science
- Results or Outcomes : The electron-withdrawing group (ester) bond to the aniline ring affects the formation of charge carriers and electrical conductivity of polymers. At various bond lengths of the aniline ring, the electron-withdrawing effect decreases and a polymer with electrical conductivity from the semi-conduction order is obtained .
2. Application in Animal Science
- Results or Outcomes : Feeding ethyl 3-(m-aminophenyl)propionate resulted in a substantial reduction of methane production (up to 95%) without affecting the concentration of volatile fatty acids (VFA). A decrease in the acetate:propionate ratio was observed without detrimental effects on dry matter intake .
3. Application in Food Science
- Summary of Application : Ethyl propionate, a compound similar to Ethyl 3-(m-aminophenyl)propionate, is found in small amounts in some fruits such as kiwis and strawberries . It gives a pineapple-like odor .
- Results or Outcomes : The presence of ethyl propionate contributes to the unique flavors of these fruits .
4. Application in Pharmaceutical Science
- Summary of Application : Ethyl propionate is used in the production of some antimalarial drugs including pyrimethamine .
- Methods of Application : Ethyl propionate can be synthesized by the Fischer esterification of ethanol and propionic acid . This compound is then used in the synthesis of pyrimethamine .
- Results or Outcomes : Pyrimethamine is an effective antimalarial drug .
5. Application in Chemical Synthesis
- Summary of Application : Ethyl 3-(m-aminophenyl)propionate is used in the synthesis of various chemical compounds. It is often used as a starting material or intermediate in the synthesis of more complex molecules .
- Results or Outcomes : The outcomes of these syntheses are diverse, as they can lead to a wide range of different chemical compounds .
6. Application in Material Science
- Summary of Application : Ethyl 3-(m-aminophenyl)propionate is used in the development of new materials, particularly polymers and resins .
- Methods of Application : This compound can be incorporated into a polymer matrix to modify its properties. This can be done through various methods such as free radical polymerization .
- Results or Outcomes : The incorporation of Ethyl 3-(m-aminophenyl)propionate into a polymer matrix can lead to materials with improved properties such as increased strength, enhanced thermal stability, or altered electrical conductivity .
properties
IUPAC Name |
ethyl 3-(3-aminophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNKFKQHEJGIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905458 | |
Record name | Ethyl 3-(3-aminophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-aminophenyl)propanoate | |
CAS RN |
10039-64-2 | |
Record name | Benzenepropanoic acid, 3-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10039-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(m-aminophenyl)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(3-aminophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(m-aminophenyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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